![molecular formula C17H26BNO6S B2747172 4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid, pinacol ester CAS No. 2377606-49-8](/img/structure/B2747172.png)
4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid, pinacol ester
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Description
4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid, pinacol ester is a boronic acid derivative that has gained significant attention in the field of organic chemistry. It is a highly reactive compound that has been widely used in scientific research applications due to its unique chemical properties.
Scientific Research Applications
Catalytic Reactions
4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid, pinacol ester, as a boronic acid derivative, plays a significant role in catalytic reactions. For instance, aryl pinacolboronic esters are used in rhodium-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones. This application serves as a complement to traditional nucleophiles like Grignards and zinc reagents for intramolecular additions to unactivated ketones, highlighting the utility of boronic acids in complex organic syntheses (Gallego & Sarpong, 2012).
Analytical Challenges and Strategies
Boronic acid pinacol esters present unique analytical challenges due to their facile hydrolysis. This has necessitated the development of unconventional strategies for their analysis, especially in purity assessment. For instance, the stability and solubility issues of these compounds have led to the use of highly basic mobile phases in chromatographic methods (Zhong et al., 2012).
Suzuki Polycondensation
In the field of polymer chemistry, thiophenebisboronic derivatives, including esters like 4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid, pinacol ester, are used in Suzuki polycondensations. This process is crucial for preparing well-defined alternating thiophene−phenylene copolymers, demonstrating the significance of boronic esters in polymer synthesis (Jayakannan, Dongen, & Janssen, 2001).
Synthesis of Complex Molecules
Boronic esters are pivotal in the total synthesis of complex molecules, particularly in cross-coupling reactions. Their application extends to the synthesis of diverse compounds, such as benzene- and pyridinediboronic acids, through reactions with organotin compounds. This showcases their versatility in organic synthesis (Mandolesi et al., 2002).
Polymer Synthesis
In the realm of polymer science, boronic esters like 4-(N-BOC-Amino)-5-(methoxycarbonyl)thiophene-2-boronic acid, pinacol ester, are used as monomers in Suzuki-Miyaura polymerization reactions. Their role in synthesizing regioregular polymers, such as poly(3-hexylthiophene-2,5-diyl), highlights their importance in developing advanced polymeric materials (Carrillo, Ingleson, & Turner, 2015).
properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO6S/c1-15(2,3)23-14(21)19-10-9-11(26-12(10)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9H,1-8H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKHNVGOVMVCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |
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